molecular formula C10H19NO2 B13324839 {1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol

{1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B13324839
M. Wt: 185.26 g/mol
InChI Key: ZTMTWWSBNVUXLH-UHFFFAOYSA-N
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Description

(1-((Tetrahydrofuran-2-yl)methyl)pyrrolidin-3-yl)methanol is a complex organic compound featuring a tetrahydrofuran ring attached to a pyrrolidine ring via a methylene bridge, with a hydroxyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((Tetrahydrofuran-2-yl)methyl)pyrrolidin-3-yl)methanol typically involves the reaction of tetrahydrofuran derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of (3-oxolanyl)methyl methanesulfonate and lithium bromide in dry acetone, followed by refluxing and subsequent extraction with dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-((Tetrahydrofuran-2-yl)methyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methylene bridge can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Scientific Research Applications

(1-((Tetrahydrofuran-2-yl)methyl)pyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-((Tetrahydrofuran-2-yl)methyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (Tetrahydrofuran-3-yl)methanamine: A related compound with a similar tetrahydrofuran ring structure.

    (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate: Another derivative with a tetrahydrofuran ring and a sulfonate group.

Uniqueness

(1-((Tetrahydrofuran-2-yl)methyl)pyrrolidin-3-yl)methanol is unique due to its combination of a tetrahydrofuran ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-(oxolan-2-ylmethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C10H19NO2/c12-8-9-3-4-11(6-9)7-10-2-1-5-13-10/h9-10,12H,1-8H2

InChI Key

ZTMTWWSBNVUXLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CCC(C2)CO

Origin of Product

United States

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